molecular formula C38H33NO4S B557258 Fmoc-S-trityl-L-Homocysteine CAS No. 167015-23-8

Fmoc-S-trityl-L-Homocysteine

Cat. No. B557258
M. Wt: 599.7 g/mol
InChI Key: FKBGJLDYRSFHBT-DHUJRADRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-S-trityl-L-Homocysteine is a sulfur-containing non-protein forming amino acid, synthesized from methionine as an important intermediate in the one-carbon pathway . It is used for drug depreotide synthesis and can be used in exactly the same manner as Fmoc-Cys (Trt)-OH .


Synthesis Analysis

Fmoc-S-trityl-L-Homocysteine is used in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .


Molecular Structure Analysis

Fmoc-S-trityl-L-Homocysteine contains 82 bonds in total; 49 non-H bonds, 32 multiple bonds, 12 rotatable bonds, 2 double bonds, 30 aromatic bonds, 1 five-membered ring, 5 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 sulfide . It contains 77 atoms; 33 Hydrogen atoms, 38 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Sulfur atom .


Chemical Reactions Analysis

Fmoc-S-trityl-L-Homocysteine is used in Fmoc solid-phase peptide synthesis . The Trt group is removed with 95% TFA containing 1-5% TIS .


Physical And Chemical Properties Analysis

Fmoc-S-trityl-L-Homocysteine is a white to off-white powder . It has a molecular weight of 599.74 . It is clearly soluble in 1 mmole in 2 ml DMF .

Scientific Research Applications

  • Peptide Synthesis : Fmoc-S-trityl-L-Homocysteine has been used in the biomimetic stereoselective formation of methyllanthionine, a component in lantibiotic subtilin synthesis. This process suggests a strong intrinsic preference for the stereochemistry observed in lantibiotics (Zhou & van der Donk, 2002). Additionally, Fmoc-modified amino acids and short peptides, including Fmoc-S-trityl-L-Homocysteine, are essential in the fabrication of functional materials due to their self-assembly features (Tao et al., 2016).

  • Homocysteine Metabolism : Research has demonstrated the importance of homocysteine metabolism in various health conditions. Elevated plasma homocysteine levels are a risk factor for atherosclerosis and may promote atherogenesis through endothelial dysfunction and oxidative stress (Title et al., 2000); (Doshi et al., 2002).

  • Endothelial Function : Studies have explored the effect of folic acid and antioxidant vitamins on endothelial dysfunction in patients with coronary artery disease, revealing that lowering homocysteine levels with folic acid improves endothelial function (Doshi et al., 2001); (Woodman et al., 2004).

Safety And Hazards

Personal protective equipment/face protection should be worn when handling Fmoc-S-trityl-L-Homocysteine. Adequate ventilation should be ensured. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should be avoided. Dust formation should be avoided .

Future Directions

Fmoc-S-trityl-L-Homocysteine is a useful tool for the introduction of homocysteine during Fmoc SPPS . It can be used in exactly the same manner as Fmoc-Cys (Trt)-OH . It is also used in custom peptide synthesis, process development, and GMP manufacturing .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-tritylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H33NO4S/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBGJLDYRSFHBT-DHUJRADRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H33NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40514176
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}triphenyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-S-trityl-L-Homocysteine

CAS RN

167015-23-8
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}triphenyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Schwarzer, C Ludwig, IV Thiel, HD Mootz - Biochemistry, 2012 - ACS Publications
… The Hcy moiety in pep8 was introduced using HBTU-activated N-Fmoc-S-trityl-l-homocysteine (Bachem) and 6 equiv of N-methylmorpholine (NMM). HBTU-activated 5,6-…
Number of citations: 28 pubs.acs.org

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